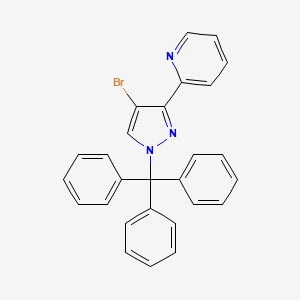![molecular formula C15H20ClNO4 B8052158 Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B8052158.png)
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is a chemical compound with the molecular formula C15H20ClNO4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate typically involves the reaction of chloromethyl chloroformate with tert-butyl carbamate and phenylalanine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Formation of the intermediate: Chloromethyl chloroformate reacts with tert-butyl carbamate to form an intermediate compound.
Coupling with phenylalanine: The intermediate is then reacted with phenylalanine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
化学反応の分析
Types of Reactions
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The chloromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
類似化合物との比較
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is unique due to its stability and reactivity. Similar compounds include:
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate: Similar structure but with a methyl group instead of a phenyl group.
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: Contains a hydroxyl group, making it more reactive in certain conditions.
These similar compounds share some properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in various research and industrial contexts.
特性
IUPAC Name |
chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVSSXVVRYYLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Methoxyphenyl)methyl]-3-phenyl-2-azaspiro[3.5]nonane](/img/structure/B8052081.png)

![2-[3-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052094.png)
![2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052098.png)
![2-[3-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052103.png)
![2-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052104.png)
![2-[3-[(4-Methoxybenzoyl)amino]-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8052108.png)
![Methyl 3-[4-chloro-6-methyl-2-(4-methylphenyl)pyrimidin-5-yl]propanoate](/img/structure/B8052125.png)

![Methyl 2-[4-chloro-6-methyl-2-(3-methylphenyl)pyrimidin-5-yl]acetate](/img/structure/B8052131.png)
![2-[1-(2-Methoxyethyl)pyrrolo[2,3-b]pyridin-3-yl]acetic acid](/img/structure/B8052133.png)


![Methyl 3-[4-chloro-2-(3-fluorophenyl)-6-methylpyrimidin-5-yl]propanoate](/img/structure/B8052170.png)
